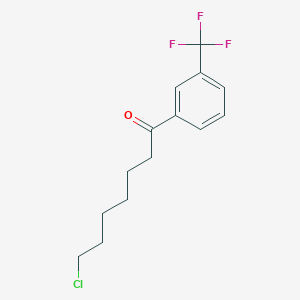

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane

Description

Systematic Nomenclature and Isomeric Considerations

This compound represents a systematically named organic compound following International Union of Pure and Applied Chemistry nomenclature conventions. The compound is officially registered under Chemical Abstracts Service Registry Number 898783-60-3, with the systematic name 7-chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one. Alternative nomenclature includes 1-Heptanone, 7-chloro-1-[3-(trifluoromethyl)phenyl]-, reflecting the ketone classification of this molecule.

The molecular formula C₁₄H₁₆ClF₃O describes a compound with significant structural complexity, incorporating halogen substitution at multiple positions. The systematic naming reflects the heptane backbone with chlorine substitution at the terminal seventh carbon position, while the aromatic ring bears a trifluoromethyl group at the meta position relative to the ketone linkage.

Isomeric considerations reveal important structural relationships within this compound class. The meta-substituted trifluoromethyl variant represented by this compound differs significantly from its ortho-substituted isomer, 7-Chloro-1-oxo-1-(2-trifluoromethylphenyl)heptane, which carries Chemical Abstracts Service Registry Number 898783-68-1. Both isomers share the identical molecular formula C₁₄H₁₆ClF₃O and molecular weight of 292.72 grams per mole, but differ in the positional arrangement of the trifluoromethyl substituent on the phenyl ring.

The meta versus ortho substitution pattern creates distinct chemical environments that influence molecular reactivity, physical properties, and biological activity. The meta-substituted compound exhibits different steric and electronic effects compared to its ortho counterpart, affecting intermolecular interactions and conformational preferences. These positional isomers demonstrate how subtle structural modifications can lead to significantly different chemical behaviors and applications in research contexts.

Crystallographic Analysis and Conformational Dynamics

The crystallographic characteristics of this compound reflect the compound's complex three-dimensional structure and intermolecular packing arrangements. The molecule exhibits conformational flexibility primarily around the heptane chain, with rotation possible around carbon-carbon single bonds throughout the aliphatic portion of the structure.

The presence of the trifluoromethyl group introduces significant steric bulk and electronic effects that influence the preferred conformations of the molecule. The trifluoromethyl substituent, with its high electronegativity and substantial van der Waals radius, creates a distinct electronic environment that affects both intramolecular and intermolecular interactions. The meta positioning of this group relative to the carbonyl linkage allows for optimal orbital overlap while minimizing steric hindrance compared to ortho substitution patterns.

Conformational analysis reveals that the heptane chain adopts extended conformations in the solid state to minimize steric interactions between the terminal chlorine atom and the aromatic trifluoromethyl substituent. The ketone functional group maintains planarity with the aromatic ring system, facilitating conjugation and stabilizing the overall molecular structure.

The chlorine substitution at the terminal position of the heptane chain contributes to conformational preferences through both steric and electronic effects. The relatively large atomic radius of chlorine compared to hydrogen creates conformational constraints that influence the overall molecular geometry and packing in crystalline phases.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation and detailed information about functional group environments. Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift patterns corresponding to the various hydrogen and carbon environments within the molecule.

In Proton Nuclear Magnetic Resonance spectroscopy, the aromatic protons appear in the characteristic downfield region, with the meta-substitution pattern creating a complex multipisystem due to the electronic effects of both the ketone carbonyl and the trifluoromethyl group. The heptane chain protons exhibit chemical shifts characteristic of aliphatic carbons, with the methylene groups adjacent to the chlorine atom showing distinctive downfield shifts due to the deshielding effect of the electronegative chlorine substituent.

The trifluoromethyl group produces a characteristic pattern in both Proton and Fluorine Nuclear Magnetic Resonance spectroscopy, with the three equivalent fluorine atoms creating a distinct singlet in Fluorine Nuclear Magnetic Resonance around -63 parts per million. Carbon Nuclear Magnetic Resonance spectroscopy reveals the quaternary carbon of the trifluoromethyl group as a characteristic quartet due to coupling with the three equivalent fluorine atoms.

| Spectroscopic Technique | Key Diagnostic Features |

|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic multipisystem (7.5-8.0 ppm), CH₂Cl (3.7 ppm), Aliphatic chain (1.2-2.8 ppm) |

| Carbon Nuclear Magnetic Resonance | Carbonyl carbon (198 ppm), Aromatic carbons (125-140 ppm), CF₃ quaternary (123 ppm, quartet) |

| Fluorine Nuclear Magnetic Resonance | CF₃ group (-63 ppm, singlet) |

| Infrared Spectroscopy | C=O stretch (1710 cm⁻¹), C-F stretch (1000-1400 cm⁻¹), C-Cl stretch (550-850 cm⁻¹) |

Infrared spectroscopy provides functional group identification through characteristic absorption frequencies. The carbonyl stretch appears around 1710 wavenumbers, consistent with an aromatic ketone. The trifluoromethyl group exhibits strong absorptions in the 1000-1400 wavenumber region due to carbon-fluorine stretching vibrations. The carbon-chlorine bond produces a characteristic absorption in the 550-850 wavenumber range.

Mass spectrometry confirms the molecular weight of 292.72 grams per mole and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at m/z 292/294 showing the characteristic chlorine isotope pattern. Fragmentation typically involves loss of the chlorine atom and breakdown of the heptane chain, with retention of the trifluoromethylphenyl ketone portion as a stable fragment.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical analysis of this compound reveals significant electronic structure features that influence the compound's chemical behavior and reactivity patterns. The molecule exhibits distinct electron distribution patterns resulting from the presence of multiple electronegative atoms and functional groups.

The trifluoromethyl substituent acts as a strong electron-withdrawing group, significantly affecting the electron density distribution throughout the aromatic ring system. This electronic effect extends to the carbonyl group, influencing both the electrophilic character of the carbonyl carbon and the overall reactivity of the ketone functional group. The meta positioning of the trifluoromethyl group creates a specific pattern of electron density that differs markedly from ortho or para substitution patterns.

Molecular orbital calculations reveal that the highest occupied molecular orbital primarily involves the aromatic ring system and the carbonyl group, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon and the aromatic ring bearing the trifluoromethyl substituent. The energy gap between these frontier orbitals influences the compound's photochemical properties and reactivity toward nucleophilic and electrophilic reagents.

The chlorine atom at the terminal position of the heptane chain contributes to the overall electronic structure through its lone pair electrons and electronegativity effects. While spatially removed from the aromatic system, the chlorine substituent influences the conformational preferences and intermolecular interactions of the molecule through both steric and electronic contributions.

Electrostatic potential mapping reveals regions of positive and negative charge distribution that guide intermolecular interactions and chemical reactivity. The carbonyl oxygen carries significant negative charge density, making it a potential hydrogen bond acceptor, while the aromatic ring system exhibits regions of both positive and negative electrostatic potential depending on the local electronic environment created by the trifluoromethyl substituent.

Solubility Parameters and Partition Coefficients

The solubility characteristics of this compound reflect the compound's amphiphilic nature, combining polar functional groups with significant hydrophobic character. The presence of the trifluoromethyl group significantly enhances lipophilicity while maintaining polar character through the ketone functional group.

The trifluoromethyl substituent contributes substantially to the compound's partition behavior, as fluorinated groups typically increase lipophilicity and membrane permeability. This effect, combined with the aromatic ring system and the chlorinated heptane chain, creates a molecule with substantial hydrophobic character balanced by the polar carbonyl group.

Solubility in polar solvents such as ethanol, methanol, and acetone is expected to be moderate due to the ketone functional group's ability to participate in hydrogen bonding as an acceptor. The compound likely shows enhanced solubility in chlorinated solvents such as dichloromethane and chloroform due to favorable interactions between the molecular chlorine substituent and the solvent system.

| Solvent Class | Expected Solubility | Contributing Factors |

|---|---|---|

| Aliphatic Hydrocarbons | Moderate | Heptane chain compatibility |

| Aromatic Hydrocarbons | Good | Aromatic ring interactions |

| Chlorinated Solvents | Excellent | Halogen-halogen interactions |

| Polar Aprotic | Good | Carbonyl group interactions |

| Polar Protic | Limited | Trifluoromethyl hydrophobicity |

The partition coefficient between octanol and water provides insight into the compound's bioavailability and membrane permeability characteristics. The substantial hydrophobic character contributed by the trifluoromethyl group, aromatic ring, and chlorinated heptane chain suggests a high octanol-water partition coefficient, indicating preferential partitioning into lipid phases.

Temperature dependence of solubility parameters reflects the balance between enthalpic and entropic contributions to the dissolution process. The rigid aromatic portion of the molecule contributes to enthalpic effects, while the flexible heptane chain provides entropic contributions that influence temperature-dependent solubility behavior in various solvent systems.

The compound's solubility profile makes it suitable for applications requiring specific partition characteristics, particularly in systems where controlled lipophilicity and polar functionality are desired. The combination of polar and nonpolar regions within the same molecule provides opportunities for applications in membrane studies, drug delivery research, and materials science where amphiphilic properties are advantageous.

Properties

IUPAC Name |

7-chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3O/c15-9-4-2-1-3-8-13(19)11-6-5-7-12(10-11)14(16,17)18/h5-7,10H,1-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGSWGLHMZJDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642274 | |

| Record name | 7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-60-3 | |

| Record name | 7-Chloro-1-[3-(trifluoromethyl)phenyl]-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane typically involves the reaction of 3-trifluoromethylbenzene with heptanone derivatives under specific conditions. The reaction is often catalyzed by a chlorinating agent to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality. The production process involves multiple steps, including chlorination, purification, and quality assurance checks to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in the study of biological pathways and interactions.

Medicine: It is involved in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: The compound is utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can modulate various biological processes, making it a valuable tool in research.

Comparison with Similar Compounds

7-Chloro-1-(3-chloro-4-fluorophenyl)heptan-1-one (CAS 898761-21-2)

This compound shares a nearly identical backbone to the target molecule but differs in the substituents on the aromatic ring. Instead of a -CF₃ group at the 3-position, it has 3-chloro-4-fluoro substituents. Key comparisons include:

- Molecular Formula : C₁₃H₁₄Cl₂FO (vs. C₁₄H₁₆ClF₃O for the target compound).

- Molecular Weight : ~287.1 g/mol (estimated), slightly lower due to the absence of the heavier -CF₃ group.

1-(3-Trifluoromethylphenyl)piperazine Hydrochloride (CAS 76835-14-8)

Key distinctions:

- Core Structure : A piperazine ring (six-membered, two nitrogen atoms) instead of a heptane chain.

- Functional Groups : The hydrochloride salt enhances solubility in polar solvents, unlike the neutral ketone in the target compound.

- Applications : Piperazine derivatives are often explored in pharmaceuticals (e.g., antipsychotics), suggesting divergent biological applications compared to aliphatic ketones .

Physicochemical and Reactivity Profiles

| Property | 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane | 7-Chloro-1-(3-chloro-4-fluorophenyl)heptan-1-one |

|---|---|---|

| Molecular Weight (g/mol) | 292.72 | ~287.1 (estimated) |

| Key Substituents | -CF₃ (3-position) | -Cl (3), -F (4) |

| Electron Effects | Strong electron-withdrawing (-CF₃) | Moderate electron-withdrawing (-Cl, -F) |

| Lipophilicity (LogP)* | Higher (due to -CF₃) | Lower |

*Lipophilicity inferred from substituent contributions; experimental data unavailable in evidence .

Reactivity Insights:

- The -CF₃ group in the target compound may stabilize adjacent carbocations or radicals, enhancing stability in synthetic intermediates.

- The ketone group in both heptanone derivatives is susceptible to nucleophilic attack (e.g., Grignard reactions), but the electron-withdrawing -CF₃ group could reduce electrophilicity at the carbonyl carbon compared to -Cl/-F substituents .

Research and Application Context

While direct studies on the target compound are absent in the evidence, fluorinated analogs are frequently employed in:

- Pharmaceuticals : -CF₃ groups improve metabolic stability and membrane permeability.

- Agrochemicals : Enhanced lipophilicity aids in pesticide formulation. The thermodynamic modeling discussed in , though focused on liquid mixtures, may indirectly inform solubility or formulation strategies for such compounds .

Biological Activity

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane is an organic compound notable for its potential biological activities, particularly in drug discovery and development. This compound features a heptane backbone with a ketone functional group and a chlorinated aromatic ring substituted with a trifluoromethyl group. The trifluoromethyl substitution enhances its chemical stability and reactivity, making it a significant subject of study in medicinal chemistry.

- Molecular Formula : C14H16ClF3O

- Molecular Weight : 292.72 g/mol

- CAS Number : 898783-60-3

Biological Activity

The biological activity of this compound is primarily characterized by its interaction with specific biological pathways. It exhibits potential as a covalent modifier of target proteins, which can modulate various biological processes. This property is particularly valuable for studying disease mechanisms and therapeutic interventions.

The compound's mechanism of action involves:

- Covalent Bonding : It forms covalent bonds with target molecules, enhancing its efficacy in inhibiting specific enzymes or receptors involved in disease processes.

- Target Interactions : Studies indicate that it interacts with various biological targets, potentially influencing pathways related to inflammation, cancer, and metabolic disorders.

Research Findings

Recent studies have highlighted the following aspects of the compound's biological activity:

- Inhibition of Enzymes : Research indicates that this compound may inhibit enzymes involved in critical metabolic pathways, suggesting its role as a therapeutic agent in metabolic diseases.

- Binding Affinity Studies : Investigations into its binding affinities reveal that the compound has significant interactions with proteins involved in disease mechanisms, providing insights into its potential applications in drug development.

- Comparative Analyses : The compound has been compared to structurally similar compounds to assess differences in biological activity, highlighting the unique properties imparted by the trifluoromethyl group.

Comparative Analysis with Structural Analogues

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Chloro-1-oxo-1-(3-fluorophenyl)heptane | C14H16ClF | Contains a fluorine instead of a trifluoromethyl group |

| 7-Chloro-1-oxo-1-(3-chlorophenyl)heptane | C14H16ClF | Contains two chlorines, affecting reactivity |

| 7-Chloro-1-oxo-1-(3-bromophenyl)heptane | C14H16BrCl | Substituted with bromine, altering biological activity |

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

Case Study 1: Anti-inflammatory Potential

A study investigated the anti-inflammatory effects of the compound in vitro. Results indicated that it significantly reduced pro-inflammatory cytokine production in human macrophages, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

Research focused on the compound's effects on cancer cell lines demonstrated that it inhibited cell proliferation and induced apoptosis in specific cancer types, indicating its promise as an anticancer drug candidate.

Q & A

Q. What are the optimal synthesis routes for 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane, and how do reaction conditions influence yield?

- Methodology :

- Stepwise synthesis : Begin with the chlorination of heptane derivatives using Cl2 gas under catalytic conditions (e.g., FeCl3) to introduce the chloro group .

- Ketone formation : Employ Friedel-Crafts acylation to introduce the trifluoromethylphenyl group, using AlCl3 as a catalyst in anhydrous conditions .

- Optimization : Vary temperature (40–80°C) and solvent polarity (e.g., dichloromethane vs. toluene) to maximize yield. Monitor reaction progress via TLC and GC-MS.

- Yield challenges : Trifluoromethyl groups may sterically hinder acylation; use excess acyl chloride and prolonged reaction times (24–48 hours) to mitigate this .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopic analysis : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm backbone structure and substituent positions. Fluorine-19 NMR is critical for verifying the trifluoromethyl group .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C14H15ClF3O) and detect impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves (tested for chemical resistance) and sealed goggles due to unknown chronic toxicity .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to prevent inhalation of volatile intermediates .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

- Methodology :

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic studies : Use stopped-flow spectroscopy to monitor reaction rates with nucleophiles (e.g., NH3, CN<sup>-</sup>) under varying pH (3–10) .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic barriers at the chloro or ketone sites .

Q. How can thermodynamic models (e.g., Wilson, NRTL) predict phase behavior in mixtures containing this compound?

- Methodology :

Q. What contradictory data exist regarding the compound’s bioactivity, and how can these be resolved?

- Methodology :

- Data triangulation : Compare in vitro cytotoxicity (e.g., MTT assays) against computational predictions (e.g., molecular docking with CYP450 enzymes) .

- Experimental replication : Repeat assays under standardized conditions (e.g., 37°C, 5% CO2) across multiple cell lines (HEK293, HeLa) to identify cell-type-specific effects .

Q. How does crystallographic data inform the design of derivatives with enhanced stability?

Q. What methodologies validate the compound’s potential as a neurotransmitter analog?

- Methodology :

- Receptor binding assays : Use radiolabeled ligands (e.g., <sup>3</sup>H-GABA) in competitive binding studies with rat brain homogenates .

- In silico screening : Simulate interactions with GABAA receptors using AutoDock Vina to prioritize synthetic targets .

Q. How can researchers address discrepancies in reported toxicity profiles?

- Methodology :

Data Contradiction Analysis Framework

- Step 1 : Identify outliers in datasets (e.g., anomalous viscosity values in Table 7–5 vs. Table 7–1) .

- Step 2 : Replicate experiments with stricter controls (e.g., degas solvents to eliminate bubble-induced measurement errors) .

- Step 3 : Apply statistical tools (e.g., Grubbs’ test) to exclude outliers and recalculate means .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.